2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C8H11NO/c1-6-4-7-5-9-3-2-8(7)10-6/h4,9H,2-3,5H2,1H3 |
InChI Key |
IECLABGIKAOLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The Pictet–Spengler reaction has emerged as the most efficient method for constructing the tetrahydrofuro[3,2-c]pyridine scaffold. The synthesis begins with 2-(5-methylfuran-2-yl)ethylamine (1a ), a readily available precursor whose 5-methyl group ensures the 2-methyl substitution in the final product. Condensation with aldehydes under anhydrous conditions forms intermediate imines, which undergo acid-catalyzed cyclization to yield the target structure (Scheme 1).
Mechanistic Highlights :
-
Imine Formation : The reaction of 1a with aldehydes (e.g., formaldehyde) in acetonitrile at reflux generates Schiff bases.
-
Cyclization : Subsequent treatment with HCl protonates the imine nitrogen, facilitating intramolecular electrophilic aromatic substitution at the furan C3 position. This step forms the pyridine ring and establishes the fused bicyclic system.
Optimization of Reaction Conditions
Critical parameters influencing yield include acid concentration, temperature, and reaction duration. Initial studies using 2 equivalents of HCl at 50°C for 1 hour yielded only 26% of 4a . Optimization experiments revealed that increasing HCl to 4 equivalents and extending the reaction time to 24 hours at 70°C improved yields to 74% (Table 1).
Table 1: Effect of Reaction Conditions on Yield of 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
| HCl (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2 | 50 | 1 | 26 |
| 2 | 50 | 24 | 61 |
| 4 | 50 | 24 | 67 |
| 4 | 70 | 24 | 74 |
Electron-donating substituents on the aldehyde component enhance cyclization efficiency. For example, 4-methylbenzaldehyde afforded higher yields (72%) compared to electron-withdrawing analogs like 4-nitrobenzaldehyde (38%).
Alternative Methodologies and Comparative Analysis
Friedel–Crafts Alkylation Approaches
Early routes employed intramolecular Friedel–Crafts alkylation of furan-containing alcohols or alkenes. While effective for simpler analogs, these methods require pre-functionalized substrates and harsh Lewis acids (e.g., AlCl₃), limiting scalability and functional group tolerance.
Au(I)-Catalyzed Domino Reactions
Gold-catalyzed dearomatization/cyclization sequences have been reported for related systems. However, the need for specialized catalysts and stringent anhydrous conditions makes this approach less practical for large-scale synthesis of this compound.
Adaptations from Thiophene-Based Syntheses
Patent CN102432626A describes a thiophene analog synthesis using 2-thiopheneethylamine and formaldehyde. While analogous steps (imine formation → HCl-mediated cyclization) could theoretically apply to the furo system, experimental data specific to furan derivatives remain unreported, underscoring the uniqueness of the Pictet–Spengler route.
Functionalization and Derivative Synthesis
N-Acylation and N-Alkylation
The secondary amine in this compound undergoes facile modification. Treatment with acetyl chloride yields the N-acetyl derivative (4q ), while methylation with methyl iodide and NaH produces the N-methyl analog (4r ). These transformations demonstrate the compound’s versatility for medicinal chemistry applications.
Ring-Opening and Cross-Coupling Reactions
Preliminary studies indicate that acid hydrolysis of the furan ring generates 1,4-diketones, enabling further diversification via Paal–Knorr pyrrole synthesis. Transition-metal-catalyzed cross-couplings remain unexplored but represent a promising avenue for introducing aryl or heteroaryl substituents.
Industrial Considerations and Scalability
The Pictet–Spengler method’s semi-one-pot protocol reduces purification steps and solvent waste, aligning with green chemistry principles. Key advantages include:
-
Cost Efficiency : Commercially available 2-(5-methylfuran-2-yl)ethylamine and aldehydes.
-
Mild Conditions : Avoidance of high-pressure or cryogenic equipment.
-
Scalability : Demonstrated gram-scale synthesis with consistent yields.
Challenges persist in optimizing yields for aldehydes with electron-withdrawing groups and minimizing byproducts from furan ring over-oxidation.
Chemical Reactions Analysis
Pictet–Spengler Cyclization
This reaction is the primary method for synthesizing 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives. The process involves condensation of 2-(5-methylfuran-2-yl)ethylamine (1a ) with aldehydes, followed by acid-catalyzed cyclization .
Mechanism :
-
Imine formation between the amine and aldehyde.
-
Acid-induced generation of an acyliminium ion.
-
Electrophilic attack on the furan ring, followed by cyclization .
Acid Hydrolysis of the Furan Ring
The furan moiety undergoes acid-catalyzed hydrolysis to form 3-(2-oxopropyl)piperidin-4-ones, though reversibility complicates isolation .
| Conditions | Outcome |
|---|---|
| HCl in 1,4-dioxane, reflux | Partial conversion to 5a (1,4-diketone) |
| Extended reaction time | Reversion to starting material via Paal–Knorr cyclization |
Example :
2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (4a ) hydrolyzes to 3-(2-oxopropyl)-1-phenylpiperidin-4-one (5a ), but prolonged heating reforms 4a .
Nitrogen Functionalization
The secondary amine in the tetrahydrofuropyridine core undergoes alkylation and acylation :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N-Acetylation | Acetyl chloride, CH₂Cl₂, rt | N-Acetyl derivative (4q ) | 85% |
| N-Methylation | NaH, MeI, THF, 0°C to rt | N-Methyl derivative (4r ) | 78% |
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed couplings, though the tetrahydro environment may limit conjugation :
| Coupling Type | Conditions | Example Product |
|---|---|---|
| Suzuki–Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
| Buchwald–Hartwig | Ar-X, Pd₂(dba)₃, Xantphos, NaOtBu | N-Arylated compounds |
Critical Analysis of Reactivity
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from tetrahydrofuro[3,2-c]pyridine exhibit significant anticancer activities. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. These effects are attributed to their ability to modulate signaling pathways involved in cell growth and survival .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown that derivatives of tetrahydrofuro[3,2-c]pyridine possess antibacterial and antifungal activities. This makes them potential candidates for developing new antimicrobial agents .
Neuropharmacological Effects
A notable area of research is the neuropharmacological effects of tetrahydrofuro[3,2-c]pyridine derivatives. Some studies suggest that these compounds may act as agonists for nicotinic acetylcholine receptors, which are implicated in cognitive functions. This activity positions them as potential treatments for cognitive deficits associated with disorders such as schizophrenia .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of tetrahydrofuro[3,2-c]pyridine derivatives on human breast cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against these cells. The most effective derivative was found to inhibit cell growth by over 70% at low micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the antimicrobial activity of tetrahydrofuro[3,2-c]pyridine derivatives was assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives exhibited minimum inhibitory concentrations comparable to existing antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Table: Biological Activities of 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Derivatives
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound is compared to three primary analogs:
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Replaces the furan oxygen with sulfur (thiophene).
- 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine : Varies in the fused ring positions (furan at [2,3-c] vs. [3,2-c]).
- 4,5,6,7-Tetrahydro-2-methylpyrazolo[4,3-c]pyridine : Substitutes the furan ring with a pyrazole.
Biological Activity
2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a fused furan and pyridine ring system, which contributes to its diverse pharmacological properties. The methyl substitution at the second position enhances its reactivity and biological potential.
Synthesis
The synthesis of this compound can be achieved through various methods, with the Pictet–Spengler reaction being a prominent approach. This reaction typically involves the condensation of an amine with an aldehyde followed by cyclization. For instance, 2-(5-methylfuran-2-yl)ethanamine can react with aromatic aldehydes under acidic conditions to yield derivatives of tetrahydrofuro[3,2-c]pyridine in reasonable yields .
Pharmacological Properties
Research indicates that derivatives of this compound exhibit significant biological activities:
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by structural modifications. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines | Contains a pyrimidine moiety | Potent anti-inflammatory activity |
| 4-Amino-2-(3-pyridyl)furo[3,2-c]pyridine | Substituted at the furan position | Different pharmacological profiles |
| 1-Methylfuro[3,2-c]pyridine | Methyl substitution on the furan ring | Distinct reactivity patterns |
The specific methyl substitution pattern in this compound contributes to its unique biological activities compared to other similar compounds.
Case Studies
A study conducted on a series of tetrahydrofuro[3,2-c]pyridine derivatives demonstrated their potential as antitubulin agents. These compounds inhibited cancer cell growth effectively and were shown to bind to the colchicine site of tubulin with IC50 values indicating significant antiproliferative activity .
Moreover, another research highlighted that certain modifications at the nitrogen atom or on the furan ring could enhance the cytotoxicity against specific cancer cell lines while maintaining selectivity towards normal cells .
Q & A
Q. What are the most effective synthetic routes for 2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, and how are reaction conditions optimized?
The Pictet–Spengler cyclization is a key method for synthesizing this compound. Starting with 2-(5-methylfuran-2-yl)ethylamine and aromatic aldehydes, the reaction proceeds via imine formation followed by acid-catalyzed cyclization. Optimization involves adjusting solvents, acids, temperature, and reaction time. For example:
- Solvent choice : Toluene at 70°C with 1.0 equivalent HCl yielded 58% product, while 1,4-dioxane under similar conditions gave only 8% .
- Acid selection : HCl outperformed TsOH (e.g., 52% yield in AcOH with HCl vs. 11% with TsOH) .
Critical parameters are summarized in Table 1 (see ), emphasizing solvent polarity and acid strength.
Q. What spectroscopic and analytical methods are used to characterize this compound and its intermediates?
- NMR spectroscopy : Confirms imine intermediates and cyclized products by tracking shifts in amine and aromatic protons .
- X-ray crystallography : Resolves stereochemistry in hydrochloride salts, critical for verifying regioselectivity .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity, with Rf values (e.g., 0.55 in hexane:ethyl acetate) used for isolation .
Q. How is the biological activity of this compound initially screened in academic research?
- In vitro antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Candida albicans) to determine MIC values .
- Enzyme inhibition studies : Targets like tyrosine kinases or adenosine receptors, with IC50 values calculated via fluorometric assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, ring saturation) influence bioactivity and pharmacokinetics?
- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the benzyl position enhance antimicrobial activity by increasing membrane permeability .
- Ring saturation : Tetrahydro derivatives (vs. unsaturated analogs) improve metabolic stability but may reduce binding affinity to cytochrome P450 enzymes (e.g., CYP2C19) .
- Hydrogen bonding : The furan oxygen participates in H-bonding with target proteins, as shown in docking studies for antifungal agents .
Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
- Intermediate instability : Dihydrofuro[3,2-c]pyridines degrade under acidic conditions, necessitating strict temperature control (50–70°C) and inert atmospheres .
- Side reactions : Tar formation is minimized using non-polar solvents (toluene) and stoichiometric HCl .
- Purification : Hydrochloride salt precipitation followed by free-base extraction improves yield (26% → 47% after NaOH treatment) .
Q. How do contradictory data in reaction yields (e.g., Table 1 in ) inform mechanistic hypotheses?
- Solvent polarity : Higher polarity (AcOH) stabilizes charged intermediates but may promote side reactions, explaining yield fluctuations (e.g., 31% at rt vs. 52% at 70°C) .
- Acid strength : Stronger acids (HCl vs. TsOH) accelerate cyclization but risk over-protonation, leading to byproducts .
- Reaction time : Prolonged heating in AcOH (48 hours) reduces yields due to decomposition, highlighting kinetic vs. thermodynamic control .
Q. What computational tools are used to predict ADMET properties and binding modes for this compound?
- Docking simulations (AutoDock Vina) : Identify interactions with antifungal targets (e.g., lanosterol 14α-demethylase) .
- ADMET prediction (SwissADME) : Estimates logP (~2.5) and CYP inhibition profiles, guiding lead optimization .
- QSAR models : Relate substituent lipophilicity (e.g., trifluoromethyl groups) to antibacterial potency .
Methodological Considerations
Q. How are enantioselective syntheses achieved for chiral derivatives of this scaffold?
- Iridium catalysis : Asymmetric amination of tetrahydrothieno[3,2-c]pyridine derivatives achieves >98% enantiomeric excess (e.g., crotyl acetate coupling) .
- Chiral auxiliaries : Use of (S)-BINOL-phosphoric acid in Pictet–Spengler reactions induces stereoselectivity .
Q. What strategies are employed to resolve conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
